molecular formula C8H5NO B1222142 Benzoyl cyanide CAS No. 613-90-1

Benzoyl cyanide

Cat. No.: B1222142
CAS No.: 613-90-1
M. Wt: 131.13 g/mol
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N
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Description

Benzoyl cyanide, also known as this compound, is an important organic compound with the molecular formula C8H5NO. It is characterized by a benzene ring substituted with a cyanide group and a carbonyl group. This compound is a colorless crystalline solid with a melting point of 32°C and a boiling point of 207°C. It is soluble in organic solvents such as ethanol and ether but is insoluble in water .

Mechanism of Action

Target of Action

Benzoyl cyanide, also known as phenylacetonitrile, is an organic aromatic nitrile . It is a precursor to numerous compounds in organic chemistry . The primary targets of this compound are the biochemical pathways where it acts as an intermediate or a precursor molecule. It is involved in various chemical reactions due to its molecular structure and functional groups .

Mode of Action

This compound interacts with its targets through chemical reactions characteristic of nitriles . It can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . The cyanide group confers nucleophilic reactivity, allowing this compound to participate in these reactions . Reduction of the cyanide group can lead to the formation of primary amines or other products, making this compound a precursor in organic synthesis .

Biochemical Pathways

This compound is involved in various biochemical pathways. It can be hydrolyzed under acidic or basic conditions to form benzylamine and the corresponding carboxylic acid . It is also involved in the synthesis of pharmaceuticals (phenylethylamine, barbiturates, and opioids) and agrochemicals . In addition, it plays a role in the synthesis of fungicides, fragrances, antibiotics, and other pharmaceuticals .

Pharmacokinetics

It is a colorless or yellow oily liquid, insoluble in water but soluble in organic solvents such as acetone, diethyl ether, ethanol, and tetrahydrofuran . These properties may influence its absorption and distribution in the body. Its metabolism likely involves its participation in various biochemical reactions as mentioned above.

Result of Action

The result of this compound’s action is the formation of various products through chemical reactions. For example, it can be hydrolyzed to give phenylacetic acid . It can also be used in the Pinner reaction to yield phenylacetic acid esters . Hydrogenation gives β-phenethylamine . A variety of base-induced reactions result in the formation of new carbon-carbon bonds .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its hydrolysis occurs under acidic or basic conditions . Its reactivity can also be influenced by the presence of other reactants in the environment. Furthermore, its physical properties, such as being an oily liquid and its solubility in organic solvents, can also affect its stability and efficacy in different environments .

Biochemical Analysis

Biochemical Properties

Benzoyl cyanide plays a significant role in biochemical reactions, particularly in the hydrolysis process. It is known to interact with enzymes such as nitrilase, which catalyzes the hydrolysis of this compound to produce benzoylformic acid . This interaction is crucial as it allows for the conversion of this compound into more useful chemical intermediates. The nitrilase enzyme from Brevibacterium sp. CCZU12-1 has shown high activity against this compound, making it an important biocatalyst in this reaction .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by nitrilase can lead to the production of benzoylformic acid, which may further participate in cellular metabolic pathways . This interaction can impact the overall metabolic flux within the cell and alter the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nitrilase enzymes. This compound binds to the active site of nitrilase, where it undergoes hydrolysis to form benzoylformic acid . This reaction involves the cleavage of the carbon-nitrogen bond in this compound, facilitated by the catalytic activity of nitrilase. The resulting benzoylformic acid can then participate in further biochemical reactions within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can be effectively hydrolyzed by nitrilase over a period of 24 hours, with a high yield of benzoylformic acid . Long-term effects on cellular function may include changes in metabolic pathways and alterations in gene expression due to the presence of benzoylformic acid.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the hydrolysis of nitriles. The nitrilase-catalyzed hydrolysis of this compound produces benzoylformic acid, which can then enter other metabolic pathways . This process may involve interactions with other enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl cyanide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the reaction of benzoyl chloride with copper cyanide due to its relatively high yield and efficiency. this method requires careful handling of toxic reagents and by-products .

Comparison with Similar Compounds

Benzoyl cyanide can be compared with other similar compounds such as benzyl cyanide and acyl cyanides:

Uniqueness of this compound: this compound is unique due to its dual functional groups (cyanide and carbonyl), which enable it to participate in a wide range of chemical reactions. Its ability to act as a radical acylating reagent under mild conditions with high functional group tolerance makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQBHOAJJGIPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060626
Record name Benzeneacetonitrile, .alpha.-oxo-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-90-1
Record name Benzoyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglyoxylonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOYL CYANIDE
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Record name Benzeneacetonitrile, .alpha.-oxo-
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Record name Benzeneacetonitrile, .alpha.-oxo-
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Record name Benzoyl cyanide
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Record name PHENYLGLYOXYLONITRILE
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Synthesis routes and methods I

Procedure details

140.5 grams (1.0 mole) of benzoyl chloride were dissolved in 600 ml of methylene chloride. This solution was treated simultaneously with 27 grams (1.0 mole) of hydrogen cyanide and 1.83 grams (0.014 mole) of N,N-dimethyl benzyl amine. Then within 20 minutes there were fed in 171 grams of a 29.8 percent aqueous sodium cyanide solution (1.04 moles of sodium cyanide). The temperature of the reaction mixture meanwhile and for a further 2 hours was held at 15 to 35° C. Then there were added 60 grams of water and the phases separated. After removal of the hydrogen cyanide and the methylene chloride there were obtained by distillation 136 grams of crude, 91 percent benzoyl cyanide. In fractional distillation there were obtained 122 grams of pure benzoyl cyanide. This corresponds to a yield of 93% base on the benzoyl chloride employed.
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
1.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

72 g (0.5 mol) of sodium benzoate were mixed with 140.6 g (1 mol) of benzoyl chloride and 80 ml of tetramethylene-sulphone and 25 g (0.5 mol) of 98% pure sodium cyanide. After a stirring time of 20 minutes, an exothermic rise in the temperature to 85° C. was observed. It was now easier to stir the mixture. The subsequent reaction time was 2.5 hours at 150°-160° C. Working up gave the following yield: 65 g (99.3% of theory) of benzoyl cyanide; melting point 34° C.
Name
sodium benzoate
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99.3%

Synthesis routes and methods IV

Procedure details

Process as claimed in claim 1 wherein benzoyl chloride is heated in the presence of hydrocyanic acid anhydrous pyridine and sodium cyanide, to form benzoyl cyanide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Using apparatus and a procedure such as was used in Example 1, 140.5 grams (1.0 mole) of benzoyl chloride, 55.0 grams (1.1 moles) of sodium cyanide and 20.0 grams of copper filings were charged to a flask and heated under nitrogen, with stirring, to reflux temperature. The reaction mixture was maintained at a temperature ranging from 190° C. to 200° C. for about 4.5 hours. The reaction mixture was then cooled, diluted with 100 ml. toluene and suction filtered. The filtrate was then distilled to produce 75.0 grams (57.3% yield) of benzoyl cyanide having a boiling point of 48° C. at 0.01 mm. Hg. The distilled product became a semi-solid material at room temperature.
Quantity
140.5 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
20 g
Type
catalyst
Reaction Step Three
Yield
57.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoyl cyanide
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Benzoyl cyanide
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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